MK-4409

Description

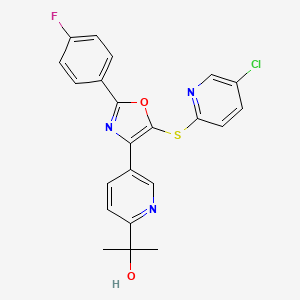

Structure

3D Structure

Properties

CAS No. |

1207745-58-1 |

|---|---|

Molecular Formula |

C22H17ClFN3O2S |

Molecular Weight |

441.9 g/mol |

IUPAC Name |

2-[5-[5-[(5-chloro-2-pyridinyl)sulfanyl]-2-(4-fluorophenyl)-1,3-oxazol-4-yl]-2-pyridinyl]propan-2-ol |

InChI |

InChI=1S/C22H17ClFN3O2S/c1-22(2,28)17-9-5-14(11-25-17)19-21(30-18-10-6-15(23)12-26-18)29-20(27-19)13-3-7-16(24)8-4-13/h3-12,28H,1-2H3 |

InChI Key |

DBZMCSVIITXLCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)C2=C(OC(=N2)C3=CC=C(C=C3)F)SC4=NC=C(C=C4)Cl)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MK-4409; MK 4409; MK4409 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MK-4409

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-4409 is a potent and selective, reversible, noncovalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid ethanolamides (FAEs). By inhibiting FAAH, this compound elevates the levels of FAEs, such as anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[1] This elevation in FAEs enhances their signaling through cannabinoid receptors, which are implicated in the modulation of pain and inflammation.[1] Preclinical studies have demonstrated the efficacy of this compound in models of both inflammatory and neuropathic pain without causing significant cognitive impairment.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway and workflow visualizations.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme.[1][2][3] FAAH is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing and thereby inactivating fatty acid ethanolamides (FAEs).[1] The primary substrate for FAAH is anandamide (AEA), an endogenous cannabinoid that binds to and activates cannabinoid receptors, principally CB1 and CB2.[1]

The mechanism of action of this compound can be summarized in the following steps:

-

Inhibition of FAAH: this compound is a reversible, noncovalent inhibitor, meaning it binds to the active site of the FAAH enzyme without forming a permanent bond.[1] This inhibition prevents FAAH from breaking down its natural substrates.

-

Elevation of Endogenous FAEs: By blocking FAAH activity, this compound leads to an increase in the concentration of FAEs, most notably anandamide (AEA), in various tissues, including the brain.[1]

-

Enhanced Cannabinoid Receptor Signaling: The elevated levels of AEA result in increased activation of cannabinoid receptors (CB1 and CB2).[1] These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including pain perception, inflammation, and mood.

-

Therapeutic Effects: The enhanced signaling through cannabinoid receptors is believed to be the primary driver of the analgesic and anti-inflammatory effects observed with this compound in preclinical models.[1][2]

Signaling Pathway

Quantitative Data

The preclinical development of this compound involved extensive in vitro and in vivo characterization. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Target | Species | IC50 (nM) |

| FAAH Lysate | Human | <10 |

| FAAH Lysate | Rat | <10 |

Data sourced from Chobanian et al., 2014.[1]

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Brain/Plasma Ratio | Plasma Protein Binding (%) |

| Rat | 2 | 97.1 |

| Dog | - | 98.8 |

| Rhesus Monkey | - | 99.2 |

| Human | - | 98.4 |

Data sourced from Chobanian et al., 2014.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below. These represent standard protocols in the field and are synthesized from multiple sources to provide a comprehensive guide.

In Vitro FAAH Inhibition Assay

This assay is designed to determine the potency of a compound in inhibiting the activity of the FAAH enzyme.

Experimental Workflow:

Detailed Methodology:

-

Enzyme Preparation: A cell line or tissue known to express FAAH (e.g., rat brain homogenate) is lysed in a suitable buffer (e.g., Tris-HCl with protease inhibitors). The protein concentration of the lysate is determined using a standard method like the Bradford assay.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to obtain a range of concentrations for testing.

-

Assay Procedure:

-

In a 96-well microplate, the FAAH-containing lysate is added to each well.

-

The various dilutions of this compound are then added to the wells. A vehicle control (e.g., DMSO) is also included.

-

The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

A fluorogenic substrate for FAAH, such as AMC-arachidonoyl amide, is added to each well to initiate the enzymatic reaction.

-

The fluorescence intensity is measured kinetically over a set period (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission).

-

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model is used to induce a persistent inflammatory state in rodents, allowing for the evaluation of a compound's anti-inflammatory and analgesic properties.

Experimental Workflow:

Detailed Methodology:

-

Animals: Male Sprague-Dawley rats are typically used. They are housed under standard laboratory conditions with ad libitum access to food and water.

-

Induction of Inflammation:

-

Rats are briefly anesthetized (e.g., with isoflurane).

-

A small volume (e.g., 100 µL) of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of one hind paw. The contralateral paw serves as a control.

-

This injection induces a localized and persistent inflammation, characterized by paw edema, erythema, and hypersensitivity to noxious and non-noxious stimuli.

-

-

Drug Administration: At a specified time after CFA injection (e.g., 24 hours), when the inflammation is well-developed, this compound or a vehicle control is administered, typically via oral gavage.

-

Behavioral Testing:

-

Mechanical Allodynia: This is the measurement of pain in response to a non-painful stimulus. It is commonly assessed using von Frey filaments of varying stiffness applied to the plantar surface of the inflamed paw. The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.

-

Thermal Hyperalgesia: This is an increased sensitivity to a painful heat stimulus. It is often measured using a plantar test apparatus, which applies a focused beam of radiant heat to the paw. The latency for the rat to withdraw its paw is recorded.

-

-

Data Analysis: The paw withdrawal thresholds and latencies are compared between the this compound-treated group and the vehicle-treated group to determine the analgesic efficacy of the compound.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The SNL model is a widely used surgical model of neuropathic pain that mimics some of the symptoms of nerve injury in humans.

Experimental Workflow:

Detailed Methodology:

-

Animals: As with the CFA model, male Sprague-Dawley rats are commonly used.

-

Surgical Procedure:

-

Rats are deeply anesthetized (e.g., with a combination of ketamine and xylazine).

-

A surgical incision is made to expose the L5 and L6 spinal nerves.

-

These nerves are then tightly ligated with a silk suture.

-

The incision is closed, and the animals are allowed to recover.

-

-

Post-operative Period: The animals are monitored for several days to a week to allow for the development of neuropathic pain symptoms, which are primarily assessed as mechanical allodynia.

-

Drug Administration and Behavioral Testing: Similar to the CFA model, this compound or a vehicle is administered, and mechanical allodynia is assessed using von Frey filaments.

-

Data Analysis: The effect of this compound on the paw withdrawal threshold in the SNL model is compared to the vehicle control to evaluate its efficacy in a model of neuropathic pain.

Rota-rod Test for Cognitive and Motor Effects

This test is used to assess motor coordination and balance in rodents and can be used to determine if a compound causes sedation or motor impairment.

Experimental Workflow:

Detailed Methodology:

-

Apparatus: The Rota-rod apparatus consists of a rotating rod that can be set to a constant or accelerating speed.

-

Training: Prior to testing, rats are trained on the Rota-rod for a few trials to acclimate them to the apparatus and the task.

-

Drug Administration: this compound or a vehicle is administered at a specified time before the test.

-

Testing Procedure:

-

The rat is placed on the rotating rod.

-

The rod is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

-

The latency for the rat to fall off the rod is recorded. A cutoff time is usually set (e.g., 300 seconds).

-

-

Data Analysis: The latency to fall is compared between the drug-treated and vehicle-treated groups. A significant decrease in the latency to fall in the drug-treated group would suggest motor impairment. The lack of such an effect for this compound indicates that it does not cause significant cognitive or motor side effects at therapeutic doses.[1]

Conclusion

This compound is a potent and selective reversible, noncovalent inhibitor of the FAAH enzyme. Its mechanism of action is well-characterized and involves the elevation of endogenous fatty acid ethanolamides, leading to enhanced cannabinoid receptor signaling and subsequent analgesic and anti-inflammatory effects. Preclinical studies utilizing established models of inflammatory and neuropathic pain have demonstrated its efficacy. Importantly, these therapeutic effects are achieved without the cognitive and motor impairments often associated with direct-acting cannabinoid receptor agonists. The data and methodologies presented in this guide provide a comprehensive technical overview of the core mechanism of action of this compound for the scientific and drug development community.

References

MK-4409 as a reversible FAAH inhibitor

An In-depth Technical Guide on MK-4409: A Reversible FAAH Inhibitor

Executive Summary

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a critical role in regulating the endocannabinoid system by degrading fatty acid amide signaling molecules, including the endocannabinoid anandamide (AEA).[1][2][3] Inhibition of FAAH elevates the endogenous levels of these molecules, leading to analgesic, anti-inflammatory, and anxiolytic effects, making it a significant therapeutic target for pain management.[2][4] This document provides a comprehensive technical overview of this compound, a potent, selective, and reversible noncovalent FAAH inhibitor developed by Merck.[1][5] We detail its mechanism of action, preclinical quantitative data, and the experimental protocols utilized in its evaluation.

Introduction to FAAH and this compound

FAAH is a member of the serine hydrolase amidase signature family, which uniquely utilizes a serine–serine–lysine catalytic triad (Ser241, Ser217, Lys142) to hydrolyze substrates like AEA, N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[1][6][7] By terminating the signaling of these fatty acid amides, FAAH modulates various physiological processes, including pain perception and inflammation.[2] Genetic knockout or pharmacological inhibition of FAAH has been shown to reduce pain sensitivity in preclinical models.[1]

This compound (also referred to as compound 17 in discovery literature) emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization.[1][5] It is an oxazole-based compound identified as a potent and selective reversible FAAH inhibitor with a promising preclinical profile for treating inflammatory and neuropathic pain.[1][8] Unlike covalent inhibitors that form a stable bond with the enzyme, this compound is a noncovalent modifying inhibitor.[1] It demonstrated excellent efficacy in rodent pain models, good central nervous system (CNS) penetration, and a favorable pharmacokinetic profile, supporting its selection as a development candidate.[1][9]

Mechanism of Action

FAAH Catalytic Cycle

The hydrolysis of anandamide by FAAH involves a catalytic triad of Ser241, Ser217, and Lys142.[6] The process is initiated by the nucleophilic attack of Ser241 on the carbonyl carbon of the anandamide substrate. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide groups.[6] The intermediate then collapses, releasing ethanolamine and forming an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes this intermediate, releasing arachidonic acid and regenerating the active enzyme.[6]

Inhibition by this compound

This compound acts as a reversible, noncovalent modifying inhibitor of FAAH.[1] It binds to the active site of the enzyme, preventing the substrate (anandamide) from accessing the catalytic serine residue (Ser241). This inhibition leads to an accumulation of endogenous anandamide. The elevated anandamide levels then enhance signaling through cannabinoid receptors (CB1 and CB2) and other pathways, which are implicated in the suppression of pain transmission.[1][10]

References

- 1. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Structure-Activity Relationship of MK-4409: A Potent and Selective FAAH Inhibitor for Pain Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK-4409 is a potent, selective, and reversible noncovalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of endogenous cannabinoids like anandamide. By inhibiting FAAH, this compound elevates the levels of these neuro-modulatory lipids, offering a promising therapeutic strategy for the treatment of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its discovery, mechanism of action, preclinical pharmacology, and pharmacokinetic profile. The development of this compound stemmed from a high-throughput screening hit, a pyrazole-containing compound, which was systematically optimized to enhance potency, selectivity, and drug-like properties, ultimately leading to the identification of the clinical candidate. This document outlines the key chemical modifications and their impact on biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of fatty acid amides (FAAs), including the endogenous cannabinoid anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA)[1]. The inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which in turn modulate various physiological processes, including pain, inflammation, and mood[1]. Unlike direct-acting cannabinoid receptor agonists, which can be associated with undesirable psychotropic side effects, FAAH inhibitors offer a more targeted approach by amplifying the endogenous cannabinoid tone in a spatially and temporally controlled manner.

This compound emerged from a dedicated drug discovery program at Merck aimed at identifying a potent and selective FAAH inhibitor for the treatment of pain. The program began with a pyrazole-based high-throughput screening (HTS) hit and, through systematic medicinal chemistry efforts, evolved to the identification of this compound, an oxazole-containing compound with a superior preclinical profile.

Mechanism of Action

This compound functions as a reversible, noncovalent inhibitor of FAAH. The enzyme FAAH belongs to the serine hydrolase superfamily and utilizes a serine-serine-lysine catalytic triad to hydrolyze its substrates[1]. By binding to the active site of FAAH, this compound prevents the breakdown of anandamide and other FAAs. The resulting elevation of these endogenous ligands enhances their signaling through cannabinoid receptors (CB1 and CB2) and other targets, leading to analgesic and anti-inflammatory effects[1].

Structure-Activity Relationship (SAR)

The discovery of this compound was a result of a systematic SAR exploration starting from a pyrazole-containing HTS hit (Compound 7). The optimization efforts focused on improving FAAH inhibitory potency, reducing off-target activities (particularly hERG and VMAT inhibition), and enhancing pharmacokinetic properties.

From Pyrazole to Oxazole Core

The initial pyrazole series showed promising FAAH inhibition but was plagued by hERG activity and suboptimal pharmacokinetic profiles. A key breakthrough was the replacement of the central pyrazole ring with an oxazole scaffold. This modification led to a significant improvement in the off-target profile, particularly a reduction in hERG channel binding. For instance, the pyrazole analog 12 had an MK-499 (a hERG channel blocker) binding IC50 of 637 nM, whereas the corresponding oxazole analog 15 showed a much weaker binding of 28 µM[2].

Optimization of Substituents

Further optimization involved modifications at various positions of the oxazole core:

-

Elimination of the Sulfur-Linked Aryl Ring: Initial attempts to replace the sulfur atom in the linker with oxygen or to oxidize the sulfur led to a significant decrease in FAAH inhibitory potency[2].

-

Capping of the Pyrazole/Oxazole: Introduction of a phenyl group on the nitrogen of the pyrazole core (Compound 11 ) improved FAAH potency more than four-fold[2].

-

Modifications at the para-position: Exploration of different substituents at the para-position of the phenyl ring attached to the core was crucial for enhancing potency and improving physicochemical properties.

The culmination of these efforts led to the identification of This compound (Compound 17) , which incorporates the optimized oxazole core and substituent pattern.

Quantitative SAR Data

The following tables summarize the in vitro potency and off-target activity of this compound and key analogs.

Table 1: In Vitro FAAH Inhibitory Potency of Key Analogs

| Compound | Core Scaffold | FAAH IC50 (nM) |

| 7 | Pyrazole | >1000 |

| 8 | Pyrazole (S to O) | 1007 |

| 9 | Pyrazole (S to S(O)) | 2192 |

| 10 | Pyrazole (S to SO2) | >3000 |

| 11 | Pyrazole | <10 |

| 12 | Pyrazole | <10 |

| 13 | Pyrazole | <10 |

| 14 | Pyrazole | <10 |

| 15 | Oxazole | <10 |

| 16 | Oxazole | <10 |

| This compound (17) | Oxazole | <10 |

Data extracted from Chobanian et al., 2014.[2]

Table 2: Off-Target Activities of Key Analogs

| Compound | VMAT IC50 (µM) | hERG (MK-499) IC50 (µM) |

| 12 | 0.637 | 0.637 |

| 13 | >20 | >20 |

| 14 | >20 | >20 |

| 15 | 28 | 28 |

| 16 | >20 | >20 |

| This compound (17) | >20 | >20 |

Data extracted from Chobanian et al., 2014.[2]

Experimental Protocols

In Vitro FAAH Inhibition Assay

Methodology: The inhibitory activity of compounds against human FAAH was determined using a fluorometric assay. The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by the FAAH enzyme.

-

Enzyme and Substrate Preparation: Recombinant human FAAH enzyme and the fluorogenic substrate are prepared in an appropriate assay buffer (e.g., Tris-HCl with EDTA).

-

Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

Test compounds at various concentrations are pre-incubated with the FAAH enzyme.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence, resulting from the cleavage of the substrate by FAAH, is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The rate of reaction is calculated, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy Models

Methodology: This model is used to assess the efficacy of compounds in reducing inflammatory pain.

-

Induction of Inflammation: Male Sprague-Dawley rats are injected with Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. This induces a localized inflammation, edema, and hyperalgesia.

-

Drug Administration: At a set time point after CFA injection (e.g., 24 hours), animals are orally dosed with the test compound or vehicle.

-

Pain Assessment: Mechanical allodynia is assessed at various time points post-dosing using von Frey filaments. The paw withdrawal threshold (the minimum force required to elicit a paw withdrawal response) is measured.

-

Data Analysis: The percentage reversal of allodynia is calculated based on the change in paw withdrawal threshold compared to baseline and pre-injury measurements.

Methodology: This model is used to evaluate the efficacy of compounds in alleviating neuropathic pain.

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of male Sprague-Dawley rats are tightly ligated. This procedure results in the development of mechanical allodynia in the ipsilateral hind paw.

-

Drug Administration: After a post-operative recovery period and confirmation of allodynia (typically 7-14 days), animals are orally administered the test compound or vehicle.

-

Pain Assessment: Mechanical allodynia is measured using von Frey filaments at different time points after drug administration.

-

Data Analysis: The paw withdrawal threshold is determined, and the efficacy of the compound is expressed as the percentage reversal of allodynia.

Pharmacokinetics

A comprehensive pharmacokinetic (PK) profile of this compound was established in several preclinical species to assess its drug-like properties and to support its potential for once-daily dosing in humans.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route | Dose (mg/kg) | AUC (µM*h) | t1/2 (h) | F (%) |

| Rat | IV | 1 | 0.53 | 2.5 | - |

| Rat | PO | 2 | 1.06 | - | 100 |

| Dog | IV | 1 | 1.2 | 3.1 | - |

| Dog | PO | 2 | 2.4 | - | 100 |

| Rhesus | IV | 1 | 0.8 | 2.8 | - |

| Rhesus | PO | 2 | 1.6 | - | 100 |

Data extracted from Chobanian et al., 2014.[2]

This compound demonstrated excellent oral bioavailability (F=100%) in all preclinical species tested. The half-life (t1/2) was consistent across species, supporting the potential for a once-daily dosing regimen in humans.

Plasma Protein Binding: this compound exhibited a high degree of plasma protein binding across species, with the following free fractions: rat (2.9%), dog (1.2%), rhesus monkey (0.8%), and human (1.6%)[2].

Clinical Development Status

The primary publication in 2014 stated that "Additional human clinical data will be reported in subsequent publications"[2]. However, a comprehensive search of publicly available clinical trial registries and scientific literature did not yield specific results for clinical trials of this compound. The development of FAAH inhibitors as a therapeutic class has faced challenges. Notably, a tragic incident occurred in a Phase I clinical trial of another FAAH inhibitor, BIA 10-2474, which may have led to a more cautious approach to the clinical development of other compounds in this class. At present, the clinical development status of this compound remains undisclosed in the public domain.

Conclusion

This compound is a potent and selective FAAH inhibitor that demonstrated a promising preclinical profile for the treatment of inflammatory and neuropathic pain. The discovery of this compound was a testament to a successful medicinal chemistry campaign that systematically addressed the liabilities of an initial HTS hit, leading to a clinical candidate with excellent potency, selectivity, and pharmacokinetic properties. The structure-activity relationship studies highlighted the critical role of the oxazole core in mitigating off-target effects and the importance of substituent optimization for achieving the desired biological and pharmaceutical properties. While the preclinical data were compelling, the path to clinical application for FAAH inhibitors has been complex. The future of this compound and other FAAH inhibitors will likely depend on a continued and careful evaluation of their safety and efficacy in human subjects. This technical guide provides a thorough foundation for understanding the core scientific principles behind the development of this compound and serves as a valuable resource for researchers in the field of pain and endocannabinoid pharmacology.

References

MK-4409 chemical properties and synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4409 is a potent and selective, reversible, non-covalent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids.[1][2] By preventing the breakdown of fatty acid amides such as anandamide, this compound elevates their levels, leading to analgesic and anti-inflammatory effects. This document provides a detailed overview of the chemical properties, synthesis, mechanism of action, and preclinical data of this compound.

Chemical Properties

This compound is an oxazole derivative with the following chemical properties:

| Property | Value | Source |

| IUPAC Name | 2-[5-[5-(5-Chloropyridin-2-yl)sulfanyl-2-(4-fluorophenyl)-1,3-oxazol-4-yl]pyridin-2-yl]propan-2-ol | [2][3] |

| CAS Number | 1207745-58-1 | [2][4][5] |

| Molecular Formula | C22H17ClFN3O2S | [2][4][5] |

| Molecular Weight | 441.91 g/mol | [4][5] |

| Appearance | Solid at room temperature | [5] |

| LogP | 5.969 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 7 | [5] |

| Rotatable Bond Count | 5 | [5] |

Synthesis

The synthesis of this compound (compound 17) and a key intermediate (compound 16) is outlined in the scheme below, as described by Chobanian et al. (2014).[1]

Synthesis of this compound and Intermediate 16

Caption: Synthetic route for this compound (17) and intermediate 16.

Detailed Experimental Protocol (General Description)

The synthesis involves a multi-step process starting from a substituted pyridine.[1]

-

Borylation: The starting pyridine undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to form a boronate ester intermediate.[1]

-

Suzuki Coupling: The boronate ester is then subjected to a Suzuki coupling reaction with an appropriate aryl halide (R2X) to introduce the oxazole core precursor.[1]

-

Bromination: The resulting coupled product is brominated using N-bromosuccinimide (NBS) in the presence of trifluoroacetic acid (TFA).[1]

-

Thiolation: Finally, the brominated intermediate is reacted with the desired thiol (R3SH), such as 5-chloropyridine-2-thiol, in the presence of a base to yield this compound.[1]

Note: For a detailed, step-by-step protocol, please refer to the Supporting Information of Chobanian et al., ACS Medicinal Chemistry Letters, 2014, 5(6), 717–721.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the enzyme fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA), N-palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA).[1][6]

By inhibiting FAAH, this compound increases the concentration of these endogenous ligands in the synaptic cleft and peripheral tissues. These elevated levels of NAEs then lead to enhanced activation of their respective receptors, most notably the cannabinoid receptors CB1 and CB2, which are implicated in pain and inflammation modulation.[1][6][7]

FAAH Signaling Pathway and Inhibition by this compound

Caption: Inhibition of FAAH by this compound enhances endocannabinoid signaling.

Preclinical Data

In Vitro Activity

This compound demonstrates potent inhibition of FAAH and selectivity against other targets.

| Assay | IC50 / Ki / EC50 (nM) | Species |

| FAAH Lysate IC50 | 11 | Rat |

| FAAH Lysate IC50 | 11 | Human |

| hERG Binding Assay (Ki) | 1254 | Human |

| VMAT EC50 | >20000 | Human |

Data sourced from Chobanian et al. (2014).[1]

In Vivo Efficacy

This compound has shown significant efficacy in preclinical models of inflammatory and neuropathic pain.

Experimental Workflow for In Vivo Pain Models

Caption: Workflow for assessing the efficacy of this compound in pain models.

-

Complete Freund's Adjuvant (CFA) Model: This model induces inflammatory pain. This compound demonstrated a reduction in inflammatory pain comparable to the standard of care, naproxen.[1]

-

Spinal Nerve Ligation (SNL) Model: This model is used to study neuropathic pain. This compound showed efficacy in reversing mechanical allodynia in this model.[1]

Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in several preclinical species.

| Species | Free Fraction (%) | Key Findings |

| Rat | 2.9 | Good oral exposure and CNS penetration (brain/plasma ratio of 2).[1] |

| Dog | 1.2 | High plasma protein binding.[1] |

| Rhesus Monkey | 0.8 | High plasma protein binding.[1] |

| Human | 1.6 | High plasma protein binding, supportive of once-daily dosing.[1] |

Data sourced from Chobanian et al. (2014).[1]

Experimental Protocols

FAAH Inhibition Assay (General Description)

The in vitro potency of this compound against FAAH is determined using a lysate-based assay.

-

Lysate Preparation: Cell lysates containing FAAH are prepared from appropriate cell lines (e.g., rat or human).

-

Compound Incubation: The lysates are incubated with varying concentrations of this compound.

-

Substrate Addition: A fluorescently labeled FAAH substrate is added to initiate the enzymatic reaction.

-

Signal Detection: The rate of substrate hydrolysis is measured by monitoring the increase in fluorescence over time.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of FAAH activity (IC50) is calculated.

Note: For a detailed protocol, refer to the Supporting Information of Chobanian et al., ACS Medicinal Chemistry Letters, 2014, 5(6), 717–721.

hERG Binding Assay (General Description)

Potential for hERG channel interaction is assessed via a competitive binding assay.

-

Membrane Preparation: Cell membranes expressing the hERG potassium channel are used.

-

Radioligand Incubation: The membranes are incubated with a radiolabeled hERG channel blocker (e.g., [35S]MK-499) in the presence of varying concentrations of this compound.[1]

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

-

Ki Calculation: The inhibitory constant (Ki) is determined by analyzing the displacement of the radioligand by this compound.

Note: For a detailed protocol, refer to the Supporting Information of Chobanian et al., ACS Medicinal Chemistry Letters, 2014, 5(6), 717–721.

In Vivo Pain Models (General Description)

-

CFA-Induced Inflammatory Pain:

-

Induction: Complete Freund's Adjuvant (CFA) is injected into the hind paw of a rat, inducing a localized inflammation and pain response.[8][9]

-

Treatment: After a set period for inflammation to develop, rats are orally administered this compound or a vehicle control.

-

Assessment: Pain sensitivity is measured at various time points post-dosing using methods like the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.[9]

-

-

Spinal Nerve Ligation (SNL) Neuropathic Pain:

-

Induction: A surgical procedure is performed to ligate one of the spinal nerves (e.g., L5) in a rat, which leads to the development of neuropathic pain symptoms in the corresponding paw.

-

Treatment: Once pain behaviors are established, rats are treated with this compound or a vehicle.

-

Assessment: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.

-

Conclusion

This compound is a potent and selective FAAH inhibitor with a promising preclinical profile for the treatment of inflammatory and neuropathic pain.[1][10] Its mechanism of action, involving the enhancement of endogenous cannabinoid signaling, offers a therapeutic advantage by potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[1][6] The favorable pharmacokinetic properties and demonstrated efficacy in animal models supported its advancement as a development candidate.[1] Further clinical data will be crucial in determining its therapeutic potential in humans.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(5-(5-((5-Chloropyridin-2-yl)thio)-2-(4-fluorophenyl)oxazol-4-yl)pyridin-2-yl)propan-2-ol | C22H17ClFN3O2S | CID 53341130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. researchgate.net [researchgate.net]

The Pharmacological Profile of MK-4409: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4409 is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides (FAAs) such as the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates the levels of these signaling lipids, leading to analgesic and anti-inflammatory effects. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic data. Detailed experimental protocols for key studies are provided, and relevant signaling pathways and experimental workflows are visualized.

Mechanism of Action

This compound is a non-covalent, reversible inhibitor of FAAH.[1] The primary mechanism of action involves the inhibition of FAAH, which belongs to the serine hydrolase family. FAAH is the main enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA) and other related fatty acid amides like N-palmitoyl ethanolamide (PEA) and N-oleoyl ethanolamide (OEA).[1] Inhibition of FAAH by this compound leads to an accumulation of these endogenous cannabinoids in the synaptic cleft, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other relevant pathways. This enhanced signaling is believed to mediate the analgesic and anti-inflammatory properties of the compound.[1]

Signaling Pathway

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of action of this compound.

Caption: Mechanism of action of this compound in the endocannabinoid signaling pathway.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays.

FAAH Inhibition

This compound is a potent inhibitor of both human and rat FAAH, with IC50 values in the low nanomolar range.

| Compound | Human FAAH IC50 (nM) | Rat FAAH IC50 (nM) |

| This compound (Compound 17) | 11 | 11 |

Selectivity Profile

This compound has been profiled against a panel of off-targets to assess its selectivity. Notably, it demonstrates significantly less activity against the human vesicular monoamine transporter (VMAT) and the hERG channel (assessed via MK-499 binding) compared to earlier compounds in its chemical series.

| Compound | MK-499 Binding Ki (nM) | Human VMAT EC50 (nM) |

| This compound (Compound 17) | 1254 | >20000 |

In Vivo Pharmacology

The in vivo efficacy of this compound has been demonstrated in rodent models of inflammatory and neuropathic pain.

Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)

In a rat model of CFA-induced inflammatory pain, oral administration of this compound resulted in a dose-dependent reversal of mechanical allodynia.

| Compound | Dose (mg/kg, p.o.) | % Reversal of Allodynia (1h) | % Reversal of Allodynia (3h) |

| This compound (Compound 17) | 10 | 49 | 51 |

| This compound (Compound 17) | 30 | 70 | 71 |

Neuropathic Pain Model (Spinal Nerve Ligation - SNL)

This compound also demonstrated significant efficacy in the rat SNL model of neuropathic pain.

Pharmacokinetics

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for this compound have been published for rats. The compound is brain penetrant with a measured rat brain/plasma ratio of 2.[1]

| Species | Dose (mg/kg) | Route | AUC (µM*h) | t1/2 (h) | CL (mL/min/kg) | Vdss (L/kg) | F (%) |

| Rat | 1 | i.v. | 1.07 | 4.9 | 15.8 | 33.8 | - |

| Rat | 2 | p.o. | 2.2 | 4.3 | - | - | 120 |

Note: Comprehensive quantitative pharmacokinetic data for this compound in dogs and rhesus monkeys are not publicly available in the reviewed literature.

Plasma Protein Binding

This compound exhibits a high degree of plasma protein binding across species.

| Species | Free Fraction (%) |

| Rat | 2.9 |

| Dog | 1.2 |

| Rhesus Monkey | 0.8 |

| Human | 1.6 |

Note: Detailed human pharmacokinetic data from clinical trials are not publicly available in the reviewed literature.

Experimental Protocols

FAAH Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit FAAH activity.

Caption: Workflow for the in vitro FAAH inhibition assay.

Methodology: The assay is typically performed using human or rat FAAH enzyme preparations from cell lysates. Test compounds are serially diluted and pre-incubated with the enzyme. The reaction is initiated by the addition of a fluorogenic substrate, such as arachidonoyl-7-amino,4-methylcoumarin amide (AAMCA). The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time. The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

CFA-Induced Inflammatory Pain Model

Objective: To evaluate the in vivo efficacy of test compounds in a model of inflammatory pain.

Caption: Experimental workflow for the CFA-induced inflammatory pain model.

Methodology: Male Sprague-Dawley rats are typically used. A baseline mechanical withdrawal threshold is determined using von Frey filaments. Inflammation is induced by a single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw. Mechanical allodynia is allowed to develop over a period of days. On the day of the experiment, rats are orally administered the test compound or vehicle. Mechanical withdrawal thresholds are then measured at specified time points post-dosing. The percentage reversal of allodynia is calculated based on the post-dose and pre-dose thresholds relative to the pre-injury baseline.

Spinal Nerve Ligation (SNL) Model

Objective: To assess the in vivo efficacy of test compounds in a model of neuropathic pain.

Methodology: In anesthetized rats, the L5 and L6 spinal nerves are tightly ligated. This procedure leads to the development of mechanical allodynia in the ipsilateral hind paw. Following a post-operative recovery period and confirmation of allodynia, animals are treated with the test compound or vehicle. Mechanical withdrawal thresholds are assessed at various time points after dosing to determine the extent of pain reversal.

Conclusion

This compound is a potent and selective FAAH inhibitor with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. Its pharmacological profile, including its reversible mechanism of action and favorable in vitro and in vivo properties, supported its advancement as a clinical candidate. Further disclosure of clinical pharmacokinetic and efficacy data will be necessary to fully elucidate its therapeutic potential in humans.

References

In Vitro Characterization of MK-4409: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MK-4409, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information presented is collated from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Introduction

This compound is a novel, reversible, and noncovalent oxazole-based inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is an integral membrane enzyme responsible for the degradation of a class of endogenous bioactive lipids known as fatty acid amides (FAAs), which includes the endocannabinoid anandamide (AEA), N-palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA).[1] By inhibiting FAAH, this compound elevates the endogenous levels of these FAAs, which in turn modulate various physiological processes, including pain and inflammation, through their action on cannabinoid and other receptors.[1]

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of FAAH. This inhibition leads to an accumulation of endogenous FAAH substrates, such as anandamide. These accumulated substrates then act on their respective receptors, primarily the cannabinoid receptors CB1 and CB2, to produce downstream signaling effects that are associated with analgesia and anti-inflammatory activity.

Quantitative In Vitro Data

The following tables summarize the key in vitro potency and selectivity data for this compound and related compounds as reported in the primary literature.

Table 1: In Vitro Potency of this compound and Precursor Compounds against FAAH

| Compound | FAAH IC50 (nM) |

| This compound (Compound 17) | <10 |

| Compound 8 (S) | 119 |

| Compound 8 (O) | 1007 |

| Compound 9 (S(O)) | 2192 |

| Compound 10 (SO2) | >3000 |

| Compound 11 | 26 |

| Compound 13 | <10 |

| Compound 14 | <10 |

| Compound 16 | <10 |

Data extracted from Chobanian et al., ACS Med Chem Lett. 2014.[1]

Table 2: Off-Target Activity of Key Compounds

| Compound | hERG (MK-499 binding, IC50 in µM) | VMAT (% Inhibition @ 10 µM) |

| Compound 12 | 0.637 | 78 |

| Compound 13 | 0.8 | 85 |

| Compound 14 | 0.9 | 80 |

| This compound (Compound 17) | >30 | <20 |

| Compound 15 | 28 | - |

| Compound 16 | >30 | <20 |

Data extracted from Chobanian et al., ACS Med Chem Lett. 2014.[1]

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are provided in the supporting information of the primary publication by Chobanian et al.[1] While the specific supporting information document could not be located for this review, the following are general descriptions of the likely methodologies employed based on the main publication.

FAAH Inhibition Assay

A biochemical assay was likely used to determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH. This typically involves incubating the recombinant FAAH enzyme with its substrate (e.g., anandamide) in the presence of varying concentrations of the inhibitor. The rate of substrate turnover is measured, often by detecting a fluorescent or radiolabeled product, to determine the extent of inhibition.

hERG Channel Binding Assay

To assess the potential for cardiac liability, a binding assay was performed to measure the displacement of a radiolabeled ligand, [35S]MK-499, from the hERG potassium channel.[1] This assay determines the concentration of the test compound required to displace 50% of the radioligand, providing an IC50 value as an indicator of hERG channel affinity.

Vesicular Monoamine Transporter (VMAT) Inhibition Assay

The off-target activity at the human vesicular monoamine transporter (VMAT) was likely assessed using a radioligand binding assay or a functional uptake assay in a cell line expressing the transporter. The percent inhibition at a single high concentration (10 µM) was reported.

Resistance and Tolerance

Specific studies on the development of resistance to this compound have not been reported in the available literature. As this compound is a reversible, noncovalent inhibitor, it is less likely to induce resistance through target mutation compared to covalent inhibitors. However, the potential for downstream tolerance mechanisms in the endocannabinoid system should be considered. Chronic elevation of endocannabinoid levels through FAAH inhibition could theoretically lead to desensitization or downregulation of cannabinoid receptors (CB1 and CB2). This is a known phenomenon with direct-acting cannabinoid agonists. The primary publication notes that in a 10-day chronic dosing study in a rat model of inflammatory pain, no tachyphylaxis (rapid loss of efficacy) was observed for this compound.[1] This suggests that, at least in the short term, tolerance may not be a significant issue.

Conclusion

This compound is a potent and selective inhibitor of FAAH with a favorable in vitro profile. Its high potency for FAAH and low affinity for off-targets such as the hERG channel and VMAT underscore its potential as a therapeutic agent.[1] The in vitro characterization of this compound has provided a solid foundation for its preclinical and clinical development for the treatment of inflammatory and neuropathic pain. Further research into the long-term effects of FAAH inhibition and potential downstream adaptive mechanisms will be valuable in fully understanding the therapeutic window of this compound.

References

The Discovery and Development of MK-4409: A Potent and Selective FAAH Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and development of MK-4409, a potent and selective oxazole-based inhibitor of Fatty Acid Amide Hydrolase (FAAH). This compound emerged from a high-throughput screening campaign and subsequent medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties for the treatment of inflammatory and neuropathic pain. This document provides a comprehensive overview of the preclinical data, including in vitro and in vivo pharmacology, and pharmacokinetic profiles across multiple species. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways and development logic are visualized through diagrams. While preclinical data demonstrated a promising profile for this compound as a development candidate, publicly available information on its clinical development is absent, likely reflecting a broader shift in the pharmaceutical industry's approach to FAAH inhibitors following safety concerns with other compounds in this class.

Introduction: Targeting FAAH for Pain Management

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of endogenous signaling lipids known as fatty acid amides (FAAs), which includes the endocannabinoid anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA)[1]. FAAH is a member of the serine hydrolase superfamily and utilizes an unusual Ser-Ser-Lys catalytic triad[1]. Inhibition of FAAH leads to an increase in the endogenous levels of these FAAs, which can modulate various physiological processes, including pain and inflammation[1].

Genetic or pharmacological inactivation of FAAH has been shown to produce analgesic effects in preclinical models of inflammatory and neuropathic pain, making it an attractive therapeutic target[1]. The development of FAAH inhibitors has been pursued as a novel approach to pain management, with the potential for an improved side-effect profile compared to traditional analgesics. This compound was identified by Merck as a potent, selective, and reversible non-covalent FAAH inhibitor with promising preclinical efficacy[1].

Discovery and Preclinical Development of this compound

The discovery of this compound began with a high-throughput screening (HTS) campaign that identified a pyrazole-containing lead compound. Medicinal chemistry efforts were then focused on optimizing the in vitro potency, selectivity, and pharmacokinetic (PK) properties of this series, leading to the identification of the oxazole-based compound, this compound (also referred to as compound 17 in the primary literature)[1].

In Vitro Pharmacology

The in vitro activity of this compound and related compounds was assessed using a FAAH inhibition assay with lysates from cells overexpressing human or rat FAAH.

Table 1: In Vitro FAAH Inhibition and Selectivity of this compound and Related Compounds [1]

| Compound | Human FAAH IC50 (nM) | Rat FAAH IC50 (nM) | VMAT IC50 (nM) | hERG Ki (nM) |

| This compound (17) | 11 | 11 | >20,000 | 1254 |

| 12 | 16 | 6 | 363 | 637 |

| 13 | 27 | 8 | >30,000 | ND |

| 14 | 32 | 10 | 1157 | 740 |

| 16 | 13 | 6 | >20,000 | 2854 |

ND: Not Determined

This compound demonstrated potent inhibition of both human and rat FAAH with an IC50 of 11 nM[1]. Importantly, it showed excellent selectivity against the vesicular monoamine transporter (VMAT) and weak activity at the hERG channel, indicating a reduced risk for off-target effects that were observed with earlier compounds in the series[1].

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in rats, dogs, and rhesus monkeys. The compound exhibited good oral bioavailability and a pharmacokinetic profile supportive of once-daily dosing in humans[1].

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species [1]

| Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (µM) | AUC (µM*h) | F (%) |

| Rat | 2 | PO | 4.3 | 2.2 | 20 | 120 |

| Dog | 1 | PO | 6.2 | 1.1 | 8.4 | 100 |

| Rhesus | 1 | PO | 4.9 | 1.07 | 33.8 | 96 |

This compound was found to be highly protein-bound across species, with free fractions of 2.9% in rats, 1.2% in dogs, 0.8% in rhesus monkeys, and 1.6% in humans[1]. It also demonstrated good brain penetration in rats, with a brain-to-plasma ratio of 2[1].

In Vivo Efficacy

This compound was evaluated in two standard preclinical models of pain: the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Spinal Nerve Ligation (SNL) model of neuropathic pain.

In the CFA model, this compound demonstrated a dose-dependent reversal of thermal hyperalgesia in rats.

Table 3: Efficacy of this compound in the Rat CFA Model [1]

| Compound | Dose (mg/kg, PO) | % Reversal of Allodynia (1h) | % Reversal of Allodynia (3h) |

| This compound (17) | 10 | 49 | 51 |

| This compound (17) | 30 | 70 | 71 |

| 13 | 30 | 49 | 62 |

| 14 | 10 | 42 | 38 |

| 14 | 30 | 58 | 40 |

| 16 | 10 | 46 | 44 |

In a chronic dosing study in the CFA model, this compound maintained its efficacy over a 10-day period, suggesting a lack of tachyphylaxis[1].

This compound also showed significant efficacy in the rat SNL model, a widely used model of neuropathic pain. The compound produced a robust reversal of mechanical allodynia[1].

Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the in vitro potency of compounds against human and rat FAAH.

Methodology:

-

Enzyme Source: Cell lysates containing recombinant human or rat FAAH.

-

Substrate: [3H]-Anandamide.

-

Assay Buffer: Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% BSA.

-

Procedure: a. Test compounds are serially diluted in DMSO. b. Compounds are pre-incubated with the enzyme lysate for 15 minutes at 37°C. c. The reaction is initiated by the addition of [3H]-anandamide. d. The reaction is incubated for 15 minutes at 37°C. e. The reaction is terminated by the addition of activated charcoal to bind unreacted substrate. f. The mixture is centrifuged, and the radioactivity in the supernatant (representing the hydrolyzed product) is measured by liquid scintillation counting.

-

Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model

Objective: To evaluate the efficacy of compounds in a model of inflammatory pain.

Methodology:

-

Animals: Male Sprague-Dawley rats.

-

Induction of Inflammation: A single intraplantar injection of 100 µL of CFA (1 mg/mL) into the right hind paw.

-

Assessment of Hyperalgesia: Paw withdrawal latency to a radiant heat source (Hargreaves test) is measured at baseline and at various time points post-CFA injection.

-

Drug Administration: Test compounds are administered orally at specified doses.

-

Data Analysis: The percentage reversal of thermal hyperalgesia is calculated using the formula: % Reversal = [(Post-dose latency - Pre-dose latency) / (Baseline latency - Pre-dose latency)] x 100.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Objective: To assess the efficacy of compounds in a model of neuropathic pain.

Methodology:

-

Animals: Male Sprague-Dawley rats.

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.

-

Assessment of Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimulation with von Frey filaments are measured at baseline and at various time points post-surgery.

-

Drug Administration: Test compounds are administered orally at specified doses.

-

Data Analysis: The percentage reversal of mechanical allodynia is calculated.

Visualizations

Signaling Pathway of FAAH Inhibition

Caption: FAAH inhibition by this compound increases endocannabinoid levels, leading to therapeutic effects.

This compound Drug Discovery Workflow

Caption: The workflow for the discovery and preclinical development of this compound.

Clinical Development and Future Perspectives

The primary publication on this compound in 2014 stated that "Additional human clinical data will be reported in subsequent publications"[1]. However, a comprehensive search of the scientific literature and clinical trial registries does not yield any publicly available data from clinical trials of this compound.

It is important to consider the broader context of FAAH inhibitor development. In 2016, a Phase I clinical trial of a different FAAH inhibitor, BIA 10-2474, resulted in serious adverse events, including one death[2][3]. This event had a significant impact on the field and led to the suspension of several ongoing clinical trials of other FAAH inhibitors as a precautionary measure[3]. While regulatory agencies later concluded that the toxicity of BIA 10-2474 was likely specific to that molecule and not a class-wide effect of FAAH inhibition, the incident created a more cautious environment for the development of this class of drugs.

Although there is no official statement from Merck regarding the discontinuation of this compound's development, the absence of any published clinical data since its promising preclinical results were reported, in conjunction with the events surrounding BIA 10-2474, strongly suggests that the clinical program for this compound was likely halted.

Conclusion

This compound was identified as a potent, selective, and orally bioavailable FAAH inhibitor with a promising preclinical profile for the treatment of inflammatory and neuropathic pain. The comprehensive preclinical data package demonstrated its potential as a development candidate. However, the presumed discontinuation of its clinical development highlights the challenges faced in translating preclinical findings to clinical success, particularly in a field impacted by significant safety concerns with a related compound. The story of this compound serves as a valuable case study for researchers and professionals in drug development, illustrating the rigorous and often unpredictable path from a promising molecule to a therapeutic reality.

References

- 1. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors | Annual Reviews [annualreviews.org]

- 2. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

MK-4409 and its Role in Endocannabinoid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MK-4409, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), and its role in the modulation of the endocannabinoid system. This document details the mechanism of action of this compound, presents key preclinical data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to the Endocannabinoid System and FAAH

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The key components of the ECS include endocannabinoids (such as anandamide or AEA), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for endocannabinoid synthesis and degradation.

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, converting it into arachidonic acid and ethanolamine.[1] By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors and a potentiation of endogenous cannabinoid signaling. This targeted modulation of the ECS presents a promising therapeutic strategy for various pathological conditions, including chronic pain and inflammatory disorders.

This compound: A Novel FAAH Inhibitor

This compound is a novel, potent, and selective, reversible, non-covalent inhibitor of FAAH.[1] Its development was aimed at enhancing endocannabinoid signaling for the treatment of inflammatory and neuropathic pain.[1] By blocking the activity of FAAH, this compound elevates the endogenous levels of anandamide, thereby augmenting its analgesic and anti-inflammatory effects through the activation of cannabinoid receptors.

Quantitative Data on this compound

The preclinical development of this compound has generated significant quantitative data regarding its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound Against FAAH

| Species | IC50 (nM) |

| Human | 11 |

| Rat | 11 |

Data from Chobanian et al., 2014.[1]

Table 2: Selectivity Profile of this compound

| Off-Target | Assay Type | Ki (nM) or EC50 (nM) |

| hERG | [S]MK-499 Binding | 1254 |

| VMAT | Vesicular Monoamine Transporter Inhibition | >20000 |

Data from Chobanian et al., 2014.[1]

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value |

| Brain/Plasma Ratio | 2 |

| Free Fraction (Plasma) | 2.9% |

Data from Chobanian et al., 2014.[1]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the endocannabinoid signaling pathway and the mechanism by which this compound exerts its effects.

References

Preclinical Profile of MK-4409: A Novel FAAH Inhibitor for Pain Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for MK-4409, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH) investigated for its potential in treating inflammatory and neuropathic pain. The information presented is collated from peer-reviewed scientific literature and is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a novel, reversible, and noncovalent oxazole-based inhibitor of FAAH.[1] The enzyme FAAH is a key regulator of the endocannabinoid system, responsible for the degradation of fatty acid ethanolamides (FAEs) such as anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[1] By inhibiting FAAH, this compound elevates the levels of these endogenous cannabinoids, which in turn modulate pain signaling pathways, offering a promising therapeutic strategy for the management of chronic pain states.[1] Preclinical studies have demonstrated the efficacy of this compound in rodent models of both inflammatory and neuropathic pain.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the potent and selective inhibition of the FAAH enzyme.[1] This inhibition leads to an accumulation of endogenous FAEs, most notably anandamide. Anandamide is a known agonist of cannabinoid receptors, primarily CB1 and CB2, which are integral components of the pain-modulating pathways in both the central and peripheral nervous systems.[1] The elevation of FAEs enhances the activation of these receptors, leading to a reduction in pain perception.[1]

References

MK-4409: A Selective Fatty Acid Amide Hydrolase (FAAH) Inhibitor for Pain and Inflammation

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

MK-4409 is a potent and selective, reversible noncovalent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide (AEA).[1] By inhibiting FAAH, this compound elevates the levels of endogenous fatty acid amides, thereby leveraging the body's natural pain and inflammation control pathways.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Introduction to Fatty Acid Amide Hydrolase (FAAH) and its Role in Signaling

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of several bioactive lipids.[2][3] Its primary substrate is the endocannabinoid N-arachidonoylethanolamine, more commonly known as anandamide (AEA).[3][4] FAAH hydrolyzes AEA into arachidonic acid and ethanolamine, effectively ending its biological activity.[3]

Beyond AEA, FAAH also metabolizes other N-acylethanolamines (NAEs) such as N-palmitoylethanolamide (PEA) and N-oleoylethanolamide (OEA), which are involved in anti-inflammatory and analgesic pathways.[1][3] Inhibition of FAAH leads to an accumulation of these endogenous signaling lipids, enhancing their therapeutic effects. This makes FAAH a compelling target for the development of analgesics and anti-inflammatory agents that aim to avoid the side effects associated with direct cannabinoid receptor agonists.[3]

This compound: Mechanism of Action

This compound is distinguished as a potent, selective, and reversible noncovalent inhibitor of FAAH.[1] Unlike covalent inhibitors that form a permanent bond with the enzyme, this compound's reversible nature may offer a more controlled pharmacological profile. Its mechanism relies on binding to the enzyme to prevent the hydrolysis of endogenous substrates like AEA.

The inhibition of FAAH by this compound leads to an increase in the local concentrations of anandamide and other fatty acid amides. These accumulated endocannabinoids then act on cannabinoid receptors (CB1 and CB2), which are implicated in the modulation of pain transmission and inflammatory responses.[1]

Preclinical Pharmacology and Efficacy

This compound has demonstrated significant efficacy in preclinical models of both inflammatory and neuropathic pain.[1]

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of FAAH with an IC50 of 11 nM.[5] Medicinal chemistry efforts focused on optimizing its selectivity to minimize off-target effects.[1][6]

In Vivo Efficacy

Inflammatory Pain Models: In the Complete Freund's Adjuvant (CFA) model of inflammatory pain in rats, orally administered this compound demonstrated a dose-dependent reduction in thermal hyperalgesia. Its efficacy was comparable to the standard-of-care nonsteroidal anti-inflammatory drug (NSAID), naproxen, at doses of 10 and 30 mg/kg.[1][6] A chronic dosing study in the CFA model showed that this compound maintained its anti-inflammatory and analgesic effects over a 10-day period without evidence of tachyphylaxis (loss of efficacy).[1]

Neuropathic Pain Models: In the spinal nerve ligation (SNL) model in rats, a widely used model for neuropathic pain, this compound also showed significant efficacy in reversing mechanical allodynia.[1]

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in several preclinical species, including rats, dogs, and rhesus monkeys, to support its development as a once-daily oral medication.[1][6]

Key pharmacokinetic properties include:

-

Central Nervous System (CNS) Penetration: this compound is brain penetrant, with a measured rat brain-to-plasma ratio of 2.[1] This is a critical feature for a drug targeting centrally mediated pain pathways.

-

Plasma Protein Binding: The compound exhibits a high degree of plasma protein binding across species.[1]

Data Presentation

Table 1: In Vitro Potency of this compound

| Compound | FAAH IC50 (nM) |

| This compound | 11 |

Data sourced from Chobanian et al., 2014.[5]

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Brain/Plasma Ratio | Free Fraction (%) |

| Rat | 2 | 2.9 |

| Dog | Not Reported | 1.2 |

| Rhesus Monkey | Not Reported | 0.8 |

| Human | Not Applicable | 1.6 |

Data sourced from Chobanian et al., 2014.[1]

Table 3: In Vivo Efficacy of this compound in the Rat CFA Model

| Compound | Dose (mg/kg, p.o.) | % Inhibition of Thermal Hyperalgesia (1h) | % Inhibition of Thermal Hyperalgesia (3h) |

| This compound (Compound 17) | 10 | Comparable to Naproxen | Comparable to Naproxen |

| This compound (Compound 17) | 30 | Comparable to Naproxen | Comparable to Naproxen |

Qualitative comparison as reported in Chobanian et al., 2014.[1][6]

Experimental Protocols

In Vitro FAAH Inhibition Assay

The potency of this compound against FAAH was determined using a fluorometric assay with recombinant human FAAH. The assay measures the hydrolysis of a fluorogenic substrate, with inhibition calculated as the reduction in fluorescent signal in the presence of the test compound.

Protocol:

-

Recombinant human FAAH enzyme is pre-incubated with varying concentrations of this compound in an appropriate buffer system.

-

The enzymatic reaction is initiated by the addition of a fluorogenic FAAH substrate.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the fluorescence is measured using a plate reader.

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model is used to assess the efficacy of compounds against inflammatory pain.

Protocol:

-

A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is taken for each rat.

-

Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

-

24 hours post-CFA injection, the animals are orally dosed with this compound or vehicle.

-

Thermal hyperalgesia is assessed at various time points post-dosing (e.g., 1 and 3 hours) by measuring the paw withdrawal latency to the thermal stimulus.

-

The percentage inhibition of hyperalgesia is calculated by comparing the withdrawal latencies of the drug-treated group to the vehicle-treated group.

Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical model is used to mimic neuropathic pain conditions.

Protocol:

-

Under anesthesia, the L5 and L6 spinal nerves of the rat are tightly ligated.

-

The animals are allowed to recover from surgery for a period of several days to allow for the development of neuropathic pain symptoms, such as mechanical allodynia.

-

Baseline mechanical sensitivity is assessed using von Frey filaments.

-

Animals are orally dosed with this compound or vehicle.

-

Mechanical allodynia is reassessed at various time points post-dosing by measuring the paw withdrawal threshold to the von Frey filaments.

-

Efficacy is determined by the reversal of the reduced paw withdrawal threshold in the drug-treated group compared to the vehicle group.

Visualizations

Caption: FAAH Signaling Pathway and Point of this compound Inhibition.

Caption: Experimental Workflow for the CFA Inflammatory Pain Model.

Clinical Development

This compound was advanced into early-stage human clinical trials by Merck around 2009 for the potential treatment of neuropathic pain.[5] However, detailed results from these trials are not extensively available in the public domain. The progression of FAAH inhibitors in clinical development has been met with challenges, highlighting the complexities of translating preclinical efficacy in this target class to human outcomes.

Conclusion

This compound is a well-characterized, potent, and selective FAAH inhibitor with a compelling preclinical profile for the treatment of inflammatory and neuropathic pain. Its mechanism of action, which involves the enhancement of endogenous cannabinoid signaling, represents a promising therapeutic strategy. The data summarized herein provide a technical foundation for researchers and drug developers interested in the field of FAAH inhibition and novel analgesic development. Further investigation into the clinical translation of this mechanism is warranted.

References

- 1. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of MK-4409

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4409 is a potent and selective reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of endogenous fatty acid ethanolamides (FAEs) such as anandamide (AEA), N-palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA)[1]. By inhibiting FAAH, this compound elevates the levels of these endogenous cannabinoids, which in turn modulate cannabinoid receptors (CB1 and CB2) and other cellular targets to produce analgesic and anti-inflammatory effects[1][2]. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy and pharmacokinetics of this compound in rodent models of inflammatory and neuropathic pain.

Mechanism of Action

FAAH is a key enzyme in the endocannabinoid system, hydrolyzing anandamide into arachidonic acid and ethanolamine, thus terminating its signaling[2][3]. Inhibition of FAAH by this compound leads to an accumulation of anandamide and other FAEs in the synaptic cleft and surrounding tissues[1][2]. This enhancement of endogenous cannabinoid tone potentiates the activation of cannabinoid receptors, which are implicated in the suppression of pain transmission[1].

Signaling Pathway of FAAH Inhibition by this compound

References

- 1. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Using MK-4409 in Neuropathic Pain Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4409 is a potent and selective, reversible, non-covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid ethanolamides (FAEs) such as anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[1] By inhibiting FAAH, this compound elevates the levels of these endocannabinoids, which in turn modulate cannabinoid receptors and other targets implicated in pain signaling pathways.[1] Preclinical studies have demonstrated the efficacy of this compound in animal models of both inflammatory and neuropathic pain, suggesting its potential as a therapeutic agent for these conditions.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound in established animal models of neuropathic and inflammatory pain, specifically the Spinal Nerve Ligation (SNL) and Complete Freund's Adjuvant (CFA) models.

Mechanism of Action: FAAH Inhibition